1-Chloroanthraquinone

Description

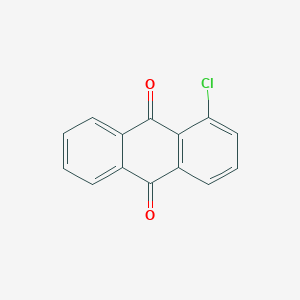

1-Chloroanthraquinone (CAS: 82-44-0) is a halogenated anthraquinone derivative with the molecular formula C₁₄H₇ClO₂ and a molecular weight of 242.66 g/mol. It appears as yellow needle-like crystals and is primarily used as a dye intermediate in the synthesis of anthraquinonoid dyes and reactive polymers . Its synthesis typically involves direct chlorination of anthraquinone using chlorine gas in the presence of fluxing agents and composite radical initiators at 150–170°C . The compound’s solubility in organic solvents has been extensively modeled using the Abraham solvation parameter framework, which correlates its solubility with descriptors such as polarizability, hydrogen-bond acidity, and dipolarity .

Propriétés

IUPAC Name |

1-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCJQSFSGAZAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052571 | |

| Record name | 1-Chloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | 1-Chloroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000087 [mmHg] | |

| Record name | 1-Chloroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES FROM TOLUENE OR ALCOHOL | |

CAS No. |

82-44-0, 26264-07-3 | |

| Record name | 1-Chloroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S5SQV15V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

162 °C | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Reaction Conditions and Catalytic Systems

-

Temperature : 150–170°C

-

Catalysts : A composite initiator comprising a radical initiator (e.g., azobisisobutyronitrile) and an organic phosphine compound (e.g., triphenylphosphine) in a 1:1 mass ratio.

-

Flux : 8–12% (by mass) of a low-melting-point eutectic mixture to reduce viscosity.

The molten 1-nitroanthraquinone flows downward while chlorine gas ascends, ensuring efficient gas-liquid contact. The reaction completes within 5–8 hours, yielding a crude product with ~90% purity. Subsequent purification via sulfonic group conversion and recrystallization achieves ≥99% purity.

Mechanistic Insights

The reaction proceeds via a free-radical pathway:

-

Chlorine gas () dissociates into chlorine radicals () under thermal activation.

-

The radical initiator generates additional radicals, accelerating nitro group substitution.

-

Organic phosphine compounds stabilize intermediates, preventing side reactions like over-chlorination.

Halogen Exchange Using Diluents

US Patent 4006171 describes a discontinuous process where 1-nitroanthraquinone reacts with chlorine in the presence of a halogenated anthraquinone diluent (e.g., 1-chloroanthraquinone). This method mitigates viscosity challenges in molten systems.

Batch Process Optimization

-

Temperature : 220–250°C

-

Chlorine Flow Rate : 24–75 L/hour

-

Diluent Ratio : 1:1 to 3:1 (halogenated anthraquinone to nitroanthraquinone)

A representative batch (Example 1) combines 2,700 g of this compound with 1,800 g of 1-nitroanthraquinone at 240°C. After 90 minutes of chlorination, the product contains 93% 1-CAQ with no residual nitroanthraquinone.

Table 1: Effect of Reaction Parameters on Yield (US Patent 4006171)

| Temperature (°C) | Cl₂ Flow (L/h) | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 240 | 75 | 90 | 96 | 93 |

| 250 | 24 | 140 | 93 | 92 |

| 250 | 48 | 100 | 89 | 87 |

Continuous Process Design

A multi-stage bubble column enables countercurrent flow of molten feedstock and chlorine gas. The residence time is tuned to ensure complete nitro group conversion, achieving >95% chlorine utilization.

Multi-Step Synthesis from Phthalic Anhydride Derivatives

ChemicalBook outlines a two-step synthesis starting from 3-chlorophthalic anhydride:

-

Friedel-Crafts Acylation :

-

Catalyst: Anhydrous aluminum chloride ()

-

Temperature: 95°C in concentrated sulfuric acid.

-

-

Cyclization and Purification :

The intermediate undergoes dehydration and recrystallization to achieve commercial-grade purity. While yields are unspecified, this method avoids direct chlorination, reducing halogen waste.

Phosphorus-Based Chlorination Agents

Patents CN101717329A/B introduce a novel chlorination system using dichlorophenylphosphine () and phenylphosphonic dichloride ().

Reaction Protocol

-

Chlorination Reagent Preparation :

-

Nitroanthraquinone Conversion :

-

Reagents : 4 mL , 50 mL , 3.0 g

-

Yield : 90.9% crude purity, enhanced to 99.5% after sulfonation and recrystallization.

Advantages Over Traditional Methods

-

Lower Temperature : 170°C vs. 220–250°C in direct chlorination.

-

Reduced Byproducts : Phosphorus agents suppress di- and tri-chlorinated derivatives.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

Analyse Des Réactions Chimiques

1-Chloroanthraquinone undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions, such as the reaction with methoxide ion to form 1-methoxyanthraquinone.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Schmidt Reaction: This reaction involves the use of sodium azide and sulfuric acid to form lactams.

Common Reagents and Conditions:

Methoxide Ion: Used in substitution reactions to form methoxy derivatives.

Sodium Azide and Sulfuric Acid: Used in the Schmidt reaction to form lactams.

Major Products:

1-Methoxyanthraquinone: Formed from nucleophilic substitution with methoxide ion.

Dibenzoazepin-4,7-diones: Formed from the Schmidt reaction.

Applications De Recherche Scientifique

Dye Manufacturing

1-Chloroanthraquinone is primarily used as an intermediate in the synthesis of various dyes, especially vat dyes and disperse dyes. These dyes are widely utilized in textiles due to their excellent fastness properties and vibrant colors.

- Vat Dyes : 1-CLAQ serves as a precursor for vat dyes, which are insoluble in water and require reduction to become soluble for application on fabrics. The chlorinated form enhances the dye's affinity for fibers.

- Disperse Dyes : Used in dyeing synthetic fibers, 1-CLAQ contributes to the production of disperse dyes that are crucial for polyester and acetate fabrics.

Pharmaceuticals

In addition to its role in dye production, this compound is also employed in the synthesis of pharmaceutical intermediates. It can be transformed into various bioactive compounds, including:

- 1-Aminoanthraquinone : This derivative has applications in antimalarial drugs.

- 1-Hydroxyanthraquinone : Used in laxatives and other medicinal formulations.

Environmental Monitoring

Recent studies have highlighted the use of this compound in environmental applications, particularly for monitoring contaminants such as bisphenols in water bodies. Its chemical properties allow it to act as a sensitive indicator for detecting specific pollutants.

- Case Study : Research utilizing activated charcoal-based diffusive gradients has demonstrated that 1-CLAQ can effectively monitor bisphenol concentrations in aquatic environments, showcasing its potential for environmental assessment tools .

Synthesis Techniques

The synthesis of this compound has evolved with advancements aimed at reducing environmental impact and improving efficiency. Current methods include:

- Direct Chlorination : A method that allows for the efficient production of high-purity 1-CLAQ while minimizing toxic byproducts. This method utilizes a chlorination reactor that operates at lower temperatures (150-170 °C), enhancing safety and yield .

Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Temperature (°C) | Byproducts | Environmental Impact |

|---|---|---|---|---|

| Mercury Localization | Low | High (240) | Mercury residues | High |

| Phthalic Anhydride Method | Moderate | Moderate | Various organic waste | Moderate |

| Direct Chlorination | High | Low (150-170) | Minimal | Low |

Market Trends

The global market for this compound is expected to grow due to increasing demand in dye manufacturing and environmental applications. The compound's versatility makes it a focal point for research and development within the chemical industry.

Table 2: Market Analysis

| Region | Projected Growth Rate (%) | Key Applications |

|---|---|---|

| North America | 5 | Dyes, Pharmaceuticals |

| Europe | 4 | Environmental Monitoring |

| Asia-Pacific | 6 | Textile Industry |

Mécanisme D'action

1-Chloroanthraquinone can be compared with other chloroanthraquinone derivatives such as:

- 1,5-Dichloroanthraquinone

- 1,8-Dichloroanthraquinone

Uniqueness:

- Position of Chlorine: The position of the chlorine atom in this compound (at the first position) distinguishes it from other derivatives, affecting its reactivity and applications .

- Reactivity: The unique position of the chlorine atom influences the compound’s reactivity in substitution and other organic reactions .

Comparaison Avec Des Composés Similaires

1-Chloroanthraquinone vs. 1,8-Dihydroxyanthraquinone

- Structural Differences: this compound replaces two hydroxyl (-OH) groups in 1,8-dihydroxyanthraquinone with a chlorine atom and a hydrogen atom.

- Electronic Effects: The strong electronegativity of chlorine reduces polarizability compared to the dihydroxy analog, leading to a lower E descriptor (excess polarizability) in solubility models. The dihydroxy compound forms intramolecular hydrogen bonds between -OH and neighboring carbonyl groups, eliminating its hydrogen-bond donor capacity in solvent interactions .

- Applications: While this compound is favored in Ullmann cross-coupling reactions for dye synthesis , 1,8-dihydroxyanthraquinone is more common in pharmaceutical and analytical chemistry due to its hydrogen-bonding properties .

Table 1: Key Structural and Electronic Properties

| Compound | Substituents | Molecular Weight (g/mol) | Polarizability (E Descriptor) | Hydrogen-Bond Donor Capacity |

|---|---|---|---|---|

| This compound | Cl, H | 242.66 | Low (Cl reduces polarizability) | Absent |

| 1,8-Dihydroxyanthraquinone | OH, OH | 240.20 | High | Present (intramolecular H-bond) |

Comparison with Dichloroanthraquinones

- 5,8-Dichloro-1,4-dihydroxyanthraquinone and 1,4-dichloroanthraquinone differ in substituent positions and number. The additional chlorine atoms in dichloro derivatives enhance electron-withdrawing effects, facilitating nucleophilic aromatic substitution reactions. For example, these compounds are methacrylated to form UV-stable polymers, unlike monochloro derivatives .

- Catalytic Efficiency: this compound serves as a photocatalyst in visible light-mediated cyclization reactions, outperforming iridium-based catalysts in tolerating alkyl-substituted amides .

Table 2: Reactivity in Polymerization

| Compound | Substituents | Reactivity in Methacrylation | Polymer Stability |

|---|---|---|---|

| This compound | Cl, H | Moderate | High |

| 1,4-Dichloroanthraquinone | Cl, Cl | High | Very High |

Comparison with Methylated Derivatives (e.g., 1-Chloro-2-methylanthraquinone)

- The methyl group in 1-Chloro-2-methylanthraquinone introduces steric hindrance, reducing reactivity in Ullmann coupling compared to the non-methylated analog. However, methylated derivatives exhibit improved thermal stability in dye applications .

Solubility and Solvent Interactions

The Abraham solvation model highlights distinct solubility behaviors:

- This compound: Lower solubility in polar solvents due to reduced polarizability (log Cₛ = 0.126) .

- Hydroxyanthraquinones: Higher solubility in protic solvents (e.g., ethanol) due to hydrogen-bond acceptor capacity .

Table 3: Solubility Parameters

| Compound | Solubility in DMF (log Cₛ) | Solubility in Ethanol (log Cₛ) |

|---|---|---|

| This compound | 3.45 | 1.89 |

| 1-Hydroxyanthraquinone | 3.78 | 3.12 |

Activité Biologique

1-Chloroanthraquinone (1-CAQ) is a synthetic compound derived from anthraquinone, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

This compound is characterized by the following chemical structure:

- Molecular Formula: C₁₄H₉ClO₂

- Molecular Weight: 248.68 g/mol

- Appearance: Yellow crystalline solid

- Melting Point: 154.8 - 155.9 °C

Anticancer Properties

This compound exhibits significant anticancer activity. Research has demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:

- Targeting Cellular Proteins: It interacts with essential cellular proteins, leading to apoptosis in cancer cells. In vitro studies have shown that 1-CAQ has antiproliferative effects on various cancer cell lines, including MOLT4 and AGS cells, with IC₅₀ values ranging from 1.14 to 2.1 μg/mL .

- Mechanistic Studies: Further investigations revealed that 1-CAQ induces reactive oxygen species (ROS) production, disrupts mitochondrial membrane potential, and causes cell cycle arrest at the G2/M phase . These findings suggest that the compound may be effective in treating cancers through multiple pathways.

| Cell Line | IC₅₀ (μg/mL) | Mechanism of Action |

|---|---|---|

| MOLT4 | 2.1 | Apoptosis induction |

| AGS | 1.14 | ROS production, mitochondrial disruption |

Neuroprotective Effects

Recent studies have indicated that this compound may also possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's:

- Inhibition of Amyloid Aggregation: Compounds based on anthraquinone scaffolds have shown promise in inhibiting amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease .

- Dual Activity: Some derivatives exhibit dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial targets in Alzheimer's therapy .

| Compound | Aβ Inhibition IC₅₀ (μM) | AChE Inhibition IC₅₀ (μM) | MAO-B Inhibition IC₅₀ (nM) |

|---|---|---|---|

| 1-CAQ | Not specified | Not specified | Not specified |

| Anthraquinone Derivative | 3.2 | 9.2 | 7.7 |

Toxicological Profile

Despite its therapeutic potential, the safety profile of this compound requires careful consideration:

- Irritation Potential: It is known to cause irritation upon contact with skin and eyes, and inhalation can irritate the respiratory system .

- Acute Toxicity: The LD₅₀ for intravenous administration in mice is reported to be approximately 56 mg/kg, indicating moderate toxicity .

Study on Anticancer Activity

A study by Valderrama et al. evaluated the anticancer efficacy of various anthraquinone derivatives, including this compound. The results highlighted its ability to inhibit telomerase activity and induce apoptosis in gastric epithelial cells .

Neuroprotective Study

In another study focused on Alzheimer's disease, naphthoquinone and anthraquinone derivatives were synthesized and tested for their ability to inhibit Aβ aggregation. The findings suggested that modifications in the anthraquinone structure could enhance their neuroprotective effects .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the solubility of 1-chloroanthraquinone in organic solvents, and what models are used to validate these measurements?

- Methodological Answer : Solubility can be measured via gravimetric or spectrophotometric methods in solvents like ethanol, toluene, or dimethylformamide. The Abraham solvation parameter model is widely used to predict solubility by correlating solute descriptors (e.g., hydrogen-bond acidity/basicity, dipolarity) with experimental data. For example, the model achieved a standard deviation of 0.126 log units for this compound solubility in organic solvents using descriptors such as McGowan volume (V) and hydrogen-bond basicity (B) .

Q. What are the standard analytical techniques for characterizing this compound purity and structural integrity in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Melting point determination (reported as 159–160°C) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural verification. Standards such as ISO or ASTM protocols for anthraquinone derivatives should be followed to ensure reproducibility .

Q. How is this compound synthesized industrially, and what reaction conditions minimize byproducts?

- Methodological Answer : A common synthesis involves chlorination of anthraquinone-1-sulfonic acid using chlorine gas in the presence of hydrochloric acid and sodium chlorate. Optimal conditions include maintaining temperatures at 98–100°C and avoiding iron contaminants, which can reduce yields. This method achieves ~95% yield under inert atmospheres .

Advanced Research Questions

Q. How do solvent-solute interactions influence the solubility of this compound, and how can computational models resolve discrepancies in experimental data?

- Methodological Answer : Discrepancies arise from variations in hydrogen-bonding capacity and polarity of solvents. The Abraham model resolves these by incorporating solute descriptors (e.g., E, S, L) and solvent coefficients. For instance, log solubility (log C) is calculated using:

where solvent-specific coefficients (c, e, s, etc.) are derived from prior datasets. Cross-validation with gas chromatography and activity coefficient data improves accuracy .

Q. What mechanistic insights explain side reactions during this compound derivatization, such as oxidative ring closure in polymerization reactions?

- Methodological Answer : Side products like compound 14 form via microwave-assisted oxidative ring closure between this compound and 2-amino-2-methyl-1,3-propanediol. The reaction favors six-membered ring formation due to thermodynamic stability. Researchers should use argon atmospheres to suppress oxidation and optimize yields through temperature control (e.g., 120–150°C) .

Q. How can this compound be integrated into hybrid materials (e.g., quantum dot complexes), and what analytical methods track carrier dynamics?

- Methodological Answer : this compound acts as an electron acceptor in CdSe/ZnS quantum dot (QD) complexes. Femtosecond transient absorption (TA) spectroscopy monitors charge transfer kinetics, revealing recombination lifetimes. Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level model frontier molecular orbitals (HOMO-LUMO gaps) to predict interfacial electron transfer efficiency .

Q. What computational strategies predict the bioactivity of this compound derivatives, such as cholinesterase inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities of derivatives like 1-(4-chlorophenylthio)anthraquinone to acetylcholinesterase (AChE). Quantitative structure-activity relationship (QSAR) models correlate electronic descriptors (e.g., EHOMO, ELUMO) with inhibitory IC₅₀ values. Fluorescence assays and MTT cytotoxicity testing validate in vitro activity .

Q. How do reaction parameters (e.g., solvent, catalyst) affect cross-coupling reactions involving this compound in dye synthesis?

- Methodological Answer : Ullmann condensation with N-phenylethylenediamine requires ligand-free conditions, potassium hydroxide as a base, and dimethylformamide (DMF) as a solvent. Yield optimization involves adjusting DMF dosage (1:3 molar ratio) and reaction duration (8–12 hours). GC-MS and FTIR track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.